Atrial Natriuretic Factor (3-28) (human, bovine, porcine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is a peptide hormone synthesized and secreted by the atrial myocardium. It plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. This compound is derived from the larger precursor, atrial natriuretic peptide, and is involved in various physiological processes, including vasodilation and natriuresis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions, with each amino acid being protected by specific protecting groups to prevent unwanted side reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Atrial Natriuretic Factor (3-28) (human, bovine, porcine) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the peptide. The use of cGMP (current Good Manufacturing Practice) facilities ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the peptide, particularly at cysteine residues to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using specific reagents that target particular residues under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids. These modifications can significantly impact the peptide’s biological activity and stability.
Scientific Research Applications
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: The peptide is employed in research on cardiovascular physiology, particularly in understanding its role in blood pressure regulation and fluid balance.
Medicine: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: The peptide is used in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) exerts its effects by binding to specific receptors on target cells, primarily the guanylyl cyclase-A (GC-A) receptor. Upon binding, the receptor activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of aldosterone secretion.
Comparison with Similar Compounds
Atrial Natriuretic Peptide (1-28): This is the full-length peptide from which Atrial Natriuretic Factor (3-28) is derived. It has similar physiological functions but may differ in potency and receptor affinity.
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, BNP is primarily involved in cardiac function and has similar effects on blood pressure and fluid balance.
C-type Natriuretic Peptide (CNP): CNP is more involved in bone growth and vascular homeostasis but shares some overlapping functions with Atrial Natriuretic Factor (3-28)
Uniqueness: Atrial Natriuretic Factor (3-28) (human, bovine, porcine) is unique due to its specific sequence and structure, which confer distinct biological activities. Its ability to selectively bind to the GC-A receptor and induce cGMP production makes it a valuable tool in cardiovascular research and potential therapeutic applications.
Biological Activity
Atrial Natriuretic Factor (ANF), particularly the 3-28 fragment, is a biologically active peptide derived from the atrial tissue of various species, including humans, bovines, and porcine. This peptide plays a crucial role in cardiovascular regulation, particularly in the modulation of blood pressure, natriuresis (sodium excretion), and diuresis (urine production). This article delves into the biological activity of ANF (3-28), supported by data tables, case studies, and detailed research findings.
Overview of Atrial Natriuretic Factor
Atrial Natriuretic Factor (ANF) is primarily produced in the cardiac atria and is involved in several physiological processes:
- Natriuresis : Promotes sodium excretion by the kidneys.
- Diuresis : Increases urine production.
- Vasodilation : Relaxes vascular smooth muscle to lower blood pressure.
The biological activity of ANF is mediated through its interaction with specific receptors, mainly the natriuretic peptide receptor A (NPR-A), which activates guanylyl cyclase and increases intracellular levels of cyclic guanosine monophosphate (cGMP) .
Biological Mechanisms
- Receptor Activation : ANF binds to NPR-A, leading to an increase in cGMP levels. This process results in:
-
Physiological Effects :
- Natriuresis : ANF enhances sodium excretion significantly. In clinical studies involving patients with congestive heart failure (CHF), ANF administration resulted in a five-fold increase in urinary sodium excretion within 20 minutes .
- Diuresis : The same studies noted a sustained increase in urine flow for hours post-infusion .
- Blood Pressure Regulation : ANF contributes to lowering blood pressure through vasodilation and reduced blood volume due to increased diuresis and natriuresis .
Comparative Biological Activity Across Species
The biological activity of ANF (3-28) shows similarities across human, bovine, and porcine models, although there are species-specific variations in response intensity and receptor sensitivity.
Species | Key Findings |
---|---|
Human | Significant natriuresis and diuresis observed during CHF treatment. |
Bovine | Similar effects noted; however, response may vary based on physiological state. |
Porcine | Demonstrated effective modulation of blood pressure and renal function. |
Case Studies
- Human Studies :
- Animal Models :
Research Findings
Recent investigations have highlighted the multifaceted roles of ANF beyond traditional cardiovascular effects:
- Metabolic Regulation : Emerging evidence suggests that ANF may influence metabolic processes by promoting energy expenditure and protecting against obesity-related complications .
- Cardiac Protection : ANF has been linked to cardioprotective effects through mechanisms involving mitochondrial function and energy metabolism .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAHHZXZQHBE-VYYHEFJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H187N43O36S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.